(苄硫基)乙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

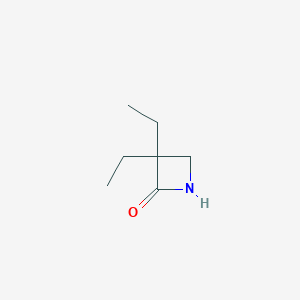

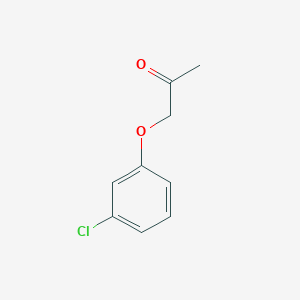

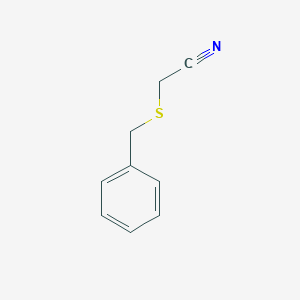

(Benzylsulfanyl)acetonitrile is a chemical compound that features both a benzylsulfanyl group and a nitrile group. This compound is of interest in the field of organic chemistry due to its potential applications in the synthesis of various organic molecules and as a potential chemotherapeutic agent .

Synthesis Analysis

The synthesis of compounds related to (benzylsulfanyl)acetonitrile can be achieved through several methods. One approach involves the rhodium(I)-catalyzed addition of arylboronic acids to (benzyl-/arylsulfonyl)acetonitriles, leading to the formation of β-sulfonylvinylamines and β-keto sulfones . Another method includes the palladium-catalyzed, acetonitrile-mediated three-component reactions for arylsulfone synthesis, which is a process that involves arylboronic acids, potassium metabisulfite, and benzyl bromide .

Molecular Structure Analysis

The molecular structure of a related compound, 2-Benzylsulfanyl-4-[(4-methylphenyl)-sulfanyl]-6-pentylpyrimidine-5-carbonitrile, has been studied using vibrational spectroscopy and density functional theory (DFT). The geometrical parameters obtained from DFT are in agreement with X-ray diffraction results, and the molecule exhibits several potential sites for electrophilic attack, such as the CN group, the N atom of the pyrimidine ring, and sulfur atoms .

Chemical Reactions Analysis

Chemical reactions involving (benzylsulfanyl)acetonitrile or its derivatives can be quite diverse. For instance, trifluoromethanesulfonic acid in acetonitrile can catalyze Friedel-Crafts alkylations, leading to the synthesis of complex organic molecules like phenylpropanoid natural products . Additionally, the interaction of acetonitrile with trifluoromethanesulfonic acid can result in a variety of structures, including different cations and neutral compounds, depending on the molar ratio of the reactants .

Physical and Chemical Properties Analysis

The physical and chemical properties of (benzylsulfanyl)acetonitrile derivatives can be inferred from related studies. For example, the oxidation of benzylic sp^3 C–H bonds to carbonyl groups using potassium persulfate in acetonitrile has been demonstrated, which is a halogen-free and transition-metal-free method . The kinetics and mechanism of addition reactions of benzylamines to benzylidene-1,3-indandiones in acetonitrile have also been explored, providing insights into the reactivity and interaction of similar compounds .

科学研究应用

药物质量控制的分析方法

阿托伐他汀质量监测:乙腈广泛用于阿托伐他汀的高效液相色谱 (HPLC) 中,用于药物质量控制,突出了其在确保药品质量中的重要性。这种做法强调了有机溶剂(如乙腈)在药物分析评估中的关键作用,这可能扩展到相关或新分析方法中的(苄硫基)乙腈等化合物 (Kogawa, Pires, & Salgado, 2019)。

药物和物质识别:在法医毒理学中,乙腈用于液相色谱串联质谱 (LC-MS/MS) 中,用于识别尿液样本中的滥用药物、苯二氮卓类药物和新的精神活性物质。该应用说明了溶剂在复杂分析程序中的效用,该程序可适用于涉及(苄硫基)乙腈的化学物质识别和分析的研究 (Lee 等,2016 年)。

药物对环境的影响:对环境中药物微污染物(如对乙酰氨基酚)的归趋和去除策略是重要的研究领域。这些主题的研究通常涉及分析方法,其中乙腈和相关化合物可以用作溶剂或反应物,表明(苄硫基)乙腈在环境科学和毒理学中具有潜在的研究应用 (Vo 等,2019 年)。

色谱和 pKa 估计:已经综述了有机溶剂组成对缓冲的 HPLC 流动相的 pH 值和分析物 pKa 的影响,其中乙腈发挥着重要作用。此类研究对于理解溶剂和分析物之间的相互作用至关重要,这可能与在类似分析环境中使用的(苄硫基)乙腈相关 (Subirats, Rosés, & Bosch, 2007)。

安全和危害

While specific safety and hazard information for (Benzylsulfanyl)acetonitrile was not found, it’s important to note that acetonitrile, a common solvent in organic synthesis, can be hydrolyzed in the presence of a strong aqueous base, such as NaOH or KOH, which can propagate into a runaway reaction . Therefore, caution should be exercised when handling (Benzylsulfanyl)acetonitrile.

未来方向

The future directions in the field of acetonitrile and its derivatives, including (Benzylsulfanyl)acetonitrile, involve the development of novel catalytic methods for transformations . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

属性

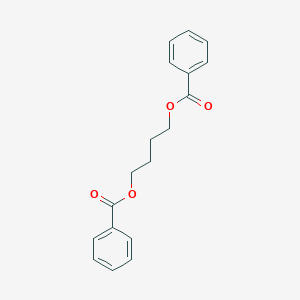

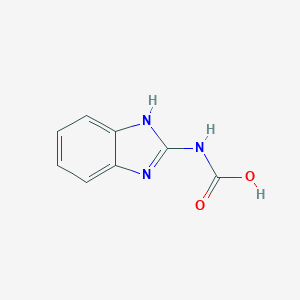

IUPAC Name |

2-benzylsulfanylacetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMQUKUCRNPUBOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50510821 |

Source

|

| Record name | (Benzylsulfanyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Benzylsulfanyl)acetonitrile | |

CAS RN |

17377-30-9 |

Source

|

| Record name | (Benzylsulfanyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。